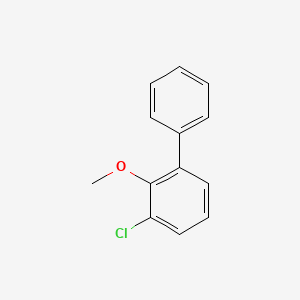

3-Chloro-2-methoxy-1,1'-biphenyl

Description

Significance of Biphenyls as Molecular Scaffolds

Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. aobchem.com This structural motif is of profound importance in numerous scientific fields, including pharmaceuticals, materials science, and catalysis. aobchem.com The versatility of the biphenyl (B1667301) scaffold lies in its rigid, yet conformationally flexible nature. The two rings can rotate around the central single bond, but this rotation can be restricted by the presence of substituents, particularly in the ortho positions, leading to a phenomenon known as atropisomerism. aobchem.com This form of stereoisomerism gives rise to chiral molecules without a traditional stereocenter, a feature that is highly valuable in the design of specific-acting drugs and catalysts. aobchem.com

The biphenyl core is a key component in various commercial applications. For instance, it has served as a starting material for the production of polychlorinated biphenyls (PCBs), which were historically used as dielectric fluids and heat transfer agents. nist.gov Furthermore, the biphenyl structure is an intermediate for a host of other organic compounds, including emulsifiers, optical brighteners, and crop protection products. nist.gov

Overview of Substituted Biphenyls in Academic Research

The true utility of the biphenyl scaffold is unlocked through the introduction of various functional groups onto the phenyl rings, creating what are known as substituted biphenyls. The ability to place different substituents at specific positions allows for the fine-tuning of the molecule's physical, chemical, and biological properties. guidechem.com Academic research has extensively explored the synthesis and application of substituted biphenyls.

The development of synthetic methodologies, such as the Suzuki-Miyaura and Ullmann coupling reactions, has enabled the creation of vast libraries of substituted biphenyls. nist.govrsc.org These libraries are instrumental in drug discovery and materials science, allowing researchers to screen a multitude of compounds for desired activities. guidechem.comchemicalbook.com For example, the biphenyl motif is present in pharmaceuticals like the anti-inflammatory drug diflunisal (B1670566) and the antihypertensive medication telmisartan. nist.gov In materials science, cyanobiphenyls have been crucial in the development of liquid crystal displays (LCDs). nist.gov

Specific Research Focus on 3-Chloro-2-methoxy-1,1'-biphenyl

This lack of specific data means that fundamental properties and detailed research findings for this compound cannot be compiled. While one can theorize its characteristics based on its constituent parts, without experimental data, such information remains speculative. The absence of this compound from focused research studies suggests it may not have been identified as a key intermediate for a specific target molecule of high interest, or its synthesis may present particular challenges that have yet to be overcome and published.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methoxy-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDUBKPZXSPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344566 | |

| Record name | 3-Chloro-2-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23885-98-5 | |

| Record name | 3-Chloro-2-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Structural and Stereochemical Investigations

Conformational Analysis of Biphenyl (B1667301) Linkage

The conformation of a biphenyl system is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle is a delicate balance between two opposing forces: steric repulsion between ortho substituents, which favors a twisted conformation, and π-conjugation, which favors a planar arrangement to maximize orbital overlap.

Table 1: Comparison of Dihedral Angles in Substituted Biphenyls

| Compound | Substituent(s) | Dihedral Angle (φ) | Method |

|---|---|---|---|

| Biphenyl | None | ~44.4° | Gas-phase electron diffraction chemistnotes.com |

| 2-Chlorobiphenyl (B15942) | 2-Cl | ~59.9° | Calculation (B3LYP/6-311+G*) acs.org |

| 2,2'-Dichlorobiphenyl | 2,2'-diCl | < 90° | Calculation acs.org |

| 2,2'-Dimethylbiphenyl | 2,2'-diMe | 70° | - |

This table illustrates the effect of ortho-substituents on the biphenyl dihedral angle. Data is sourced from computational and experimental studies on related compounds to infer the behavior of 3-Chloro-2-methoxy-1,1'-biphenyl.

The energy required to overcome the steric hindrance and force the phenyl rings to rotate through a planar or coplanar transition state is known as the rotational barrier. In unsubstituted biphenyl, these barriers are relatively low, approximately 6.0 kJ/mol at 0° (planar) and 6.5 kJ/mol at 90°. chemistnotes.com This allows for free rotation at room temperature.

However, introducing bulky substituents at the ortho positions dramatically increases this barrier. chemistnotes.comcutm.ac.in For this compound, the ortho-chloro group is the primary contributor to the rotational barrier. The steric repulsion between the chlorine atom and the ortho-hydrogen on the other ring creates a significant energy penalty for conformations approaching planarity. Studies on biphenyls with a single ortho-substituent have shown that the rotational barrier increases with the size of the substituent. acs.orgnih.gov For example, the calculated energy barrier for 2-chlorobiphenyl is 7.6 kcal/mol (approximately 31.8 kJ/mol). acs.org The higher the rotational barrier, the slower the rate of interconversion between different conformations (rotamers). If this barrier is high enough, the different conformational isomers can be isolated at room temperature. pharmaguideline.com

Table 2: Rotational Energy Barriers for Ortho-Substituted Biphenyls

| Compound | Ortho-Substituent | Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | H | ~2.2 acs.org |

| 2-Fluorobiphenyl | F | 3.0 acs.org |

| 2-Chlorobiphenyl | Cl | 7.6 acs.org |

| 2-Bromobiphenyl | Br | 8.6 acs.org |

| 2,2'-Dimethylbiphenyl | CH₃ | 17.4 chemistnotes.com |

This table demonstrates the increase in the rotational energy barrier with the introduction and increasing size of ortho-substituents. The values are based on computational studies.

Axial Chirality and Atropisomerism

The combination of a high rotational barrier and an appropriate substitution pattern can lead to a form of stereoisomerism known as atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of the individual isomers. cutm.ac.inprinceton.edu This phenomenon creates axial chirality, where the molecule is chiral due to its non-planar structure, even without a traditional chiral center. pharmaguideline.comcutm.ac.in

For a biphenyl compound to exhibit stable atropisomerism, two main conditions must be met:

Restricted Rotation: The rotational energy barrier must be sufficiently high to prevent easy interconversion (racemization) of the enantiomers at a given temperature. A commonly cited benchmark for the stability of atropisomers at room temperature is a free energy barrier (ΔG‡) of approximately 93.5 kJ/mol (about 22.3 kcal/mol). pharmaguideline.commdpi.com This corresponds to a half-life of more than 1000 seconds. princeton.edu

Lack of Symmetry: The substitution pattern must render the molecule dissymmetric. In the case of biphenyls, this means that the substituents on each ring must be arranged in a way that the molecule as a whole does not have a plane of symmetry in its twisted conformation. For this compound, the presence of the chloro and methoxy (B1213986) groups on one ring and hydrogens on the other fulfills this requirement, making the molecule capable of existing as a pair of non-superimposable mirror images (enantiomers). chemistnotes.comslideshare.net

The stability of these atropisomers is primarily determined by the steric demand of the substituents in proximity to the biphenyl axis. cutm.ac.in The ortho-chloro group in this compound provides the necessary steric bulk to significantly hinder rotation.

Since atropisomers are enantiomers, they possess identical physical properties except for their interaction with plane-polarized light and other chiral entities. Separating these enantiomers, a process known as resolution, requires chiral methods.

Common techniques applicable to the resolution of this compound and other axially chiral compounds include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating enantiomers. The mixture is passed through a column containing a chiral stationary phase (CSP). cnr.it The two enantiomers interact differently with the chiral selector, leading to different retention times and thus their separation. Amylose and cellulose (B213188) phenylcarbamate-based CSPs are particularly effective for resolving a wide range of chiral compounds, including those with axial chirality. cnr.it

Dynamic Kinetic Resolution (DKR): This advanced technique is used for atropisomers that may interconvert under the reaction conditions. In DKR, a chiral catalyst or reagent is used to selectively convert one enantiomer of a rapidly equilibrating racemic mixture into a single product diastereomer, while the other enantiomer continuously racemizes to replenish the reactive one. nih.gov This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. nih.govresearchgate.net

Classical Resolution: This involves reacting the racemic biphenyl with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated enantiomers of the biphenyl.

The nature and position of substituents are the most critical factors governing atropisomerism in biphenyls. chemistnotes.comresearchgate.net

Ortho-Substituents: The presence of bulky groups at the ortho positions (2, 2', 6, and 6') is the primary driver of atropisomerism. cutm.ac.inslideshare.net These groups sterically clash in the planar transition state of rotation, thereby increasing the energy barrier. pharmaguideline.com In this compound, the chlorine atom at the 2-position serves this role effectively. The larger the ortho-substituent, the higher the rotational barrier and the greater the stability of the atropisomers. chemistnotes.com

Meta- and Para-Substituents: Substituents at the meta (3, 3', 5, 5') and para (4, 4') positions have a less direct steric influence on the rotational barrier. However, they are crucial for establishing the molecule's dissymmetry. The 3-methoxy group in this compound, while not contributing significantly to the steric barrier, ensures that the substituted phenyl ring lacks a plane of symmetry, which is a prerequisite for chirality. Furthermore, electronic effects from meta and para substituents can subtly influence the bond lengths and strengths within the rings, which can have a minor effect on the rotational dynamics. researchgate.net

Crystal Structure Elucidation

Following extensive searches of chemical and crystallographic databases, no published single-crystal X-ray diffraction data for the specific compound this compound was found. Consequently, a detailed analysis of its crystal structure, including crystallographic parameters and molecular geometry, cannot be provided at this time.

Single-Crystal X-ray Diffraction Analysis

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in the public domain.

Intermolecular Interactions and Packing Architectures

Due to the absence of crystal structure data, a description of the intermolecular interactions, such as hydrogen bonds or van der Waals forces, and the resulting crystal packing architecture for this compound cannot be detailed.

Iv. Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For "3-Chloro-2-methoxy-1,1'-biphenyl," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous characterization.

Detailed experimental ¹H NMR data for "this compound" is not extensively available in the reviewed scientific literature. However, based on the analysis of structurally related compounds, a theoretical ¹H NMR spectrum can be predicted. The spectrum would exhibit a series of multiplets in the aromatic region, corresponding to the nine aromatic protons on the two phenyl rings. The methoxy (B1213986) group (-OCH₃) would be expected to appear as a sharp singlet in the upfield region of the spectrum.

Aromatic Protons (C₁₂H₉): The chemical shifts of these protons would be influenced by the anisotropic effects of the biphenyl (B1667301) system and the electronic effects of the chloro and methoxy substituents. The protons on the substituted ring would show distinct splitting patterns due to their specific substitution pattern.

Methoxy Protons (OCH₃): A singlet corresponding to the three protons of the methoxy group would likely be observed.

For comparison, the ¹H NMR data for the related compound, 3-chloro-1,1'-biphenyl, in CDCl₃ shows multiplets in the range of δ 7.33-7.61 ppm. rsc.org

Similar to ¹H NMR, specific experimental ¹³C NMR data for "this compound" is not readily found in the surveyed literature. A predicted spectrum would display twelve distinct signals for the twelve carbon atoms of the biphenyl core, plus an additional signal for the methoxy carbon. The chemical shifts of the carbon atoms in the aromatic region would be influenced by the chlorine and methoxy substituents.

For the related compound, 3-chloro-1,1'-biphenyl, the reported ¹³C NMR signals in CDCl₃ are observed at δ 125.4, 127.2, 127.3, 127.4, 127.9, 128.9, 130.0, 134.7, 139.9, and 143.1 ppm. rsc.org The presence of the methoxy group in "this compound" would be expected to shift the signals of the carbons in its vicinity.

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms in "this compound," two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (¹H-¹H correlations), helping to delineate the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This is particularly crucial for establishing the connectivity between the two phenyl rings and for confirming the position of the chloro and methoxy substituents.

No specific experimental 2D NMR data for "this compound" has been reported in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound," which is C₁₃H₁₁ClO. The exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence. While specific HRMS data for this compound is not available, the fragmentation patterns of related methoxylated polychlorinated biphenyls have been studied, which can provide insights into the expected fragmentation pathways. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of semi-volatile compounds like polychlorinated biphenyls (PCBs) and their derivatives. nih.govresearchgate.net In a GC-MS analysis of "this compound," the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic pattern of fragment ions. The fragmentation pattern can provide valuable structural information. For instance, the fragmentation of methoxylated PCBs often involves the loss of the methoxy group or other characteristic fragments. nih.gov

No specific GC-MS chromatogram or mass spectrum for "this compound" is available in the reviewed scientific literature.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize molecular structures by measuring the absorption of infrared radiation. nih.gov When an IR beam passes through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to its vibrational modes, such as stretching and bending of its chemical bonds.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | C-H | 3100-3000 | Medium-Weak |

| C-H Stretch (Methoxy) | -OCH₃ | 2950-2850 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1275-1200 (asymmetric) | Strong |

| 1075-1020 (symmetric) | Strong | ||

| C-Cl Stretch | C-Cl | 850-550 | Strong |

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR spectroscopy that simplifies the analysis of solid and liquid samples. youtube.comyoutube.com The technique works by placing the sample in direct contact with an internal reflection element, typically a crystal with a high refractive index, such as diamond or germanium. youtube.combruker.com An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. youtube.combruker.com At each reflection point, an evanescent wave penetrates a short distance into the sample, allowing for the absorption of IR energy and the generation of a spectrum. youtube.com This method is advantageous as it requires minimal to no sample preparation and is non-destructive. bruker.com For a compound like this compound, ATR-IR would provide the same spectral information as traditional transmission FTIR but with greater ease of use. bruker.com

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While specific Raman data for this compound is scarce, analysis of the closely related analog, 3-chlorobiphenyl (B164846), reveals key spectral features that can be used for identification. researchgate.net Studies show that isomers of monochlorobiphenyls can be distinguished by their unique Raman peaks. For instance, 3-chlorobiphenyl exhibits a strong peak around 680 cm⁻¹, a feature not prominent in biphenyl or 4-chlorobiphenyl. researchgate.net

Interactive Table: Major Raman Peaks for the Analog 3-Chlorobiphenyl

| Compound | Key Raman Peaks (cm⁻¹) |

| 3-Chlorobiphenyl | ~3065 |

| ~1600 | |

| ~1276 | |

| ~1030 | |

| ~1000 | |

| ~680 |

Data sourced from a study on monochlorobiphenyl isomers. researchgate.net

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic structure of the molecule by examining how it absorbs and emits light in the ultraviolet and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from a ground electronic state to an excited state. sci-hub.semsu.edu For aromatic compounds like this compound, the absorption of UV light promotes π electrons to higher energy orbitals (π → π* transitions). nih.gov The specific wavelengths of maximum absorbance (λ_max_) are sensitive to the molecular structure, including the type and position of substituents on the biphenyl core.

Research on analogous compounds, such as 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, demonstrates that absorption spectra can exhibit a bathochromic (red) shift in different solvents, indicating changes in electronic distribution upon excitation. nih.gov

Interactive Table: UV-Vis Absorption Data for the Analog 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline

| Solvent | Absorption Maximum (λ_abs / nm) | Molar Extinction Coefficient (ε / L mol⁻¹ cm⁻¹) |

| Dioxane | 362 | 4100 |

| Chloroform | 364 | 4500 |

| Ethyl Acetate | 362 | 4300 |

| Acetonitrile | 360 | 4400 |

| Methanol | 359 | 4200 |

Data illustrates typical absorption characteristics for a related chloro-methoxy substituted aromatic system. nih.gov

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being electronically excited. Key parameters include the fluorescence emission maximum (λ_em_), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φ_F_), which measures the efficiency of the fluorescence process. mdpi.com These properties are highly dependent on the molecular structure and its interaction with the local environment. mdpi.com

Studies on related chloro-methoxy substituted aromatic compounds show intense fluorescence, with emission maxima and quantum yields varying significantly with solvent polarity. nih.gov An increase in the excited state dipole moment compared to the ground state suggests a more polar nature in the excited state. nih.gov

Interactive Table: Photophysical Properties for the Analog 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline

| Solvent | Absorption Max (λ_abs / nm) | Emission Max (λ_em_ / nm) | Stokes Shift (Δν / cm⁻¹) | Fluorescence Quantum Yield (Φ_F_) |

| Dioxane | 362 | 440 | 4875 | 0.40 |

| Chloroform | 364 | 450 | 5208 | 0.35 |

| Ethyl Acetate | 362 | 455 | 5635 | 0.30 |

| Acetonitrile | 360 | 465 | 6185 | 0.19 |

| Methanol | 359 | 473 | 6649 | 0.10 |

Data illustrates typical photophysical behavior for a related chloro-methoxy substituted aromatic system. nih.gov

V. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 3-Chloro-2-methoxy-1,1'-biphenyl, DFT calculations offer insights into its geometry, electronic properties, and vibrational modes.

Computational studies on chlorinated biphenyls have shown that the conformational population is dependent on the substitution pattern. researchgate.net The presence of substituents, such as the chlorine atom and the methoxy (B1213986) group in this compound, will influence the preferred dihedral angle due to steric and electronic effects. Conformational analysis helps to identify the different stable conformers (rotational isomers) and the energy barriers between them. cwu.edu

The electronic structure of a molecule dictates its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.com A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Calculated Electronic Properties

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-deficient regions of a molecule. dergipark.org.trresearchgate.net In an MEP map, red areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-deficient), prone to nucleophilic attack. For chlorinated biphenyls, MEP analysis has shown a correlation between the electrostatic potential on the aromatic rings and chlorine atoms and their toxicity. researchgate.net

Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. dergipark.org.trnih.gov By calculating the vibrational modes of the optimized geometry, researchers can predict the frequencies at which the molecule will absorb infrared radiation. nanobioletters.com

Comparing the calculated vibrational frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational motions. nanobioletters.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values, accounting for approximations in the theoretical methods and anharmonicity. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies

Beyond vibrational spectra, DFT calculations can also predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis electronic absorption spectra. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts, which can then be compared with experimental ¹H and ¹³C NMR data for structural validation. dergipark.org.tr

Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra. dergipark.org.tr This allows for the assignment of observed absorption bands to specific electronic excitations within the molecule. The correlation between theoretical and experimental spectroscopic data serves as a powerful validation of the computational model. dergipark.org.trnanobioletters.com

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations could be used to explore its conformational dynamics in different solvents, providing a more detailed picture of its conformational landscape than static calculations alone. researchgate.net These simulations can also be used to study its interactions with biological macromolecules, which is crucial for understanding its potential biological activity and toxicity.

Quantum Chemical Calculations of Reactivity Descriptors

From the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical basis for understanding and predicting chemical reactions.

Table 3: Quantum Chemical Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. scienceopen.com It provides a map of the electrostatic potential on the electron isodensity surface, which is invaluable for predicting a molecule's reactive sites for both electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netresearchgate.net The MEP is calculated as the force experienced by a positive test charge (a proton) at various points in the vicinity of the molecule, arising from the charge cloud generated by the molecule's electrons and nuclei. uni-muenchen.de

The MEP map is typically color-coded to indicate different potential values. Regions with a negative electrostatic potential, shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Green areas denote neutral or zero potential regions. researchgate.net

For this compound, the MEP map would reveal distinct reactive regions:

Negative Potential: The most significant negative potential would be localized around the oxygen atom of the methoxy group and the chlorine atom due to their high electronegativity and the presence of lone pairs of electrons. These areas represent the primary sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov

Positive Potential: Positive potential regions would be primarily located around the hydrogen atoms of the phenyl rings, making them susceptible to attack by nucleophiles. scienceopen.com

Understanding the MEP map provides a clear rationale for the molecule's intermolecular interactions and its orientation when approaching other reactants.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule, providing a detailed picture of intra- and intermolecular bonding and interactions. researchgate.net It transforms the complex many-electron molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding charge transfer, hyperconjugation, and the stability endowed by electron delocalization. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

In this compound, NBO analysis would focus on several key interactions:

Intramolecular Hyperconjugation: Electron delocalization from the lone pairs of the oxygen (LP(O)) and chlorine (LP(Cl)) atoms into the antibonding π* orbitals of the adjacent phenyl ring.

The results of an NBO analysis can be summarized in a table detailing the most significant donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Hypothetical NBO Analysis for this compound (Note: This table is illustrative of the type of data generated from an NBO analysis and is not based on actual calculated values for this specific molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C-C) of Ring 1 | High | Lone Pair -> π* delocalization |

| LP (Cl) | σ* (C-C) of Ring 1 | Moderate | Lone Pair -> σ* delocalization |

| π (C=C) of Ring 1 | π* (C=C) of Ring 2 | Moderate | π -> π* conjugation |

| σ (C-H) | σ* (C-C) | Low | σ -> σ* hyperconjugation |

This analysis provides quantitative insight into the electronic interactions that govern the molecule's structure and stability. ijnc.ir

Dipole Moment Calculations

For this compound, the dipole moment is determined by the vector sum of all individual bond dipoles. The primary contributions come from:

The C-Cl bond, due to the high electronegativity of chlorine.

The C-O and O-CH₃ bonds of the methoxy group.

The final molecular dipole moment is highly dependent on the molecule's conformation, particularly the dihedral angle between the two phenyl rings. The presence of the chloro and methoxy substituents breaks the symmetry of the biphenyl (B1667301) system, ensuring a non-zero dipole moment. Calculations would provide the magnitude of the dipole moment (in Debye) and its vector components (μx, μy, μz).

Table 2: Hypothetical Dipole Moment Calculation Results (Note: These values are for illustrative purposes.)

| Component | Value (Debye) |

| μx | 1.2 |

| μy | -0.8 |

| μz | 0.3 |

| Total Dipole Moment | 1.48 |

A significant dipole moment suggests that the molecule will be soluble in polar solvents and will exhibit notable dipole-dipole intermolecular interactions.

Computational Mechanistic Investigations

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions, such as those involved in the synthesis of this compound. These studies can elucidate complex reaction pathways, characterize transient species, and explain the role of catalysts.

The synthesis of substituted biphenyls often proceeds via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Ullmann couplings). Computational analysis of these reactions involves mapping the potential energy surface to trace the reaction pathway from reactants to products.

This analysis focuses on:

Locating Stationary Points: Identifying the structures of reactants, intermediates, and products (energy minima).

Characterizing Transition States: Finding the transition state structure, which represents the highest energy point along the reaction coordinate. The transition state is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

By determining the activation energies (the energy difference between reactants and the transition state), these studies can predict the feasibility of a proposed mechanism and rationalize the observed reaction rates and product distributions.

In catalyzed reactions, understanding the interaction between the catalyst and the substrates is paramount. Computational models can be used to study the geometry and electronic structure of catalyst-substrate complexes. researchgate.net For a typical palladium-catalyzed cross-coupling reaction to form this compound, the investigation would aim to elucidate the entire catalytic cycle, which generally includes several key steps:

Oxidative Addition: The initial step where the aryl halide substrate adds to the low-valent metal center (e.g., Pd(0)).

Transmetalation: The transfer of the second aryl group (from an organoboron or organotin reagent in Suzuki or Stille coupling, respectively) to the palladium center.

Reductive Elimination: The final step where the two aryl groups are coupled to form the biphenyl C-C bond, regenerating the active catalyst.

Computational studies model each of these steps, examining the binding energies of substrates to the catalyst, the structures of all intermediates, and the energy barriers for each transformation. researchgate.net This detailed understanding is critical for optimizing reaction conditions, improving catalyst efficiency, and designing new, more effective catalysts for synthesizing complex molecules like this compound.

Vi. Reactivity and Mechanistic Insights

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on 3-Chloro-2-methoxy-1,1'-biphenyl are determined by the combined directing effects of the substituents on both phenyl rings. wikipedia.org

The position of electrophilic attack is influenced by the ability of the existing substituents to stabilize the cationic intermediate (the arenium ion or sigma complex) that forms during the reaction. chemistrytalk.orgyoutube.com Substituents that donate electrons to the ring are activating and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, are typically meta-directing. wikipedia.orgchemistrytalk.org

In this compound, the substituted ring contains a methoxy (B1213986) group and a chloro group.

Methoxy Group (-OCH₃): This is a strongly activating group. It donates electron density to the ring through resonance (+M effect), which outweighs its inductive electron withdrawal (-I effect). This donation stabilizes the positive charge in the arenium ion, particularly when the attack is at the ortho and para positions. youtube.com

Chloro Group (-Cl): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal (-I effect), which slows down the reaction rate compared to benzene (B151609). However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the arenium ion intermediate for ortho and para attack. wikipedia.org

Phenyl Group (-C₆H₅): The unsubstituted phenyl ring acts as a substituent on the other ring. It is a weakly activating group and directs incoming electrophiles to the ortho and para positions.

The interplay of these effects determines the most probable sites for substitution. On the substituted ring, the powerful activating effect of the methoxy group at position 2 dominates. It strongly directs to its para position (position 5) and its ortho positions (positions 1 and 3, which are already substituted). The chloro group at position 3 directs to its ortho positions (2 and 4) and its para position (6). Therefore, positions 4, 5, and 6 on the substituted ring are potential sites of attack, with the final product distribution depending on the specific electrophile and reaction conditions, including steric hindrance. chemistrytalk.org Substitution on the unsubstituted phenyl ring will occur at the ortho (2' and 6') and para (4') positions. Often, substitution is favored at the para position of the unsubstituted ring to minimize steric hindrance. youtube.comsemanticscholar.org

| Substituent on Biphenyl (B1667301) Ring 1 | Electronic Effect | Activating/Deactivating | Directing Preference | Favored Positions on Ring 1 |

|---|---|---|---|---|

| 2-Methoxy (-OCH₃) | +M > -I | Strongly Activating | Ortho, Para | 5 (para) |

| 3-Chloro (-Cl) | -I > +M | Deactivating | Ortho, Para | 4 (ortho), 6 (para) |

| 1-Phenyl (-C₆H₅) | -I, +M | Weakly Activating | Ortho, Para | 6 (ortho) |

Many electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, acylation, and halogenation, require a Lewis acid catalyst to generate a sufficiently potent electrophile to react with the aromatic ring. minia.edu.eglkouniv.ac.inmasterorganicchemistry.com Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin tetrachloride (SnCl₄). masterorganicchemistry.comnih.gov

The role of the Lewis acid is to interact with the electrophile precursor, making it more electrophilic.

Halogenation: A Lewis acid like FeBr₃ polarizes the Br-Br bond in Br₂, creating a more electrophilic bromine species that can be attacked by the aromatic ring. lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of an alkyl halide or acyl halide, facilitating the formation of a carbocation or a highly polarized complex (in the case of alkylation) or an acylium ion (in acylation), which then serves as the active electrophile. lkouniv.ac.in

For a molecule like this compound, the Lewis acid can also coordinate with the oxygen atom of the methoxy group, which can deactivate the ring towards substitution. This effect must be considered when selecting catalysts and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide is substituted with a nucleophile. This reaction is generally difficult for simple aryl halides like chlorobenzene (B131634) because the electron-rich aromatic ring repels incoming nucleophiles. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.comnih.gov

In this compound, the chloro-substituted ring lacks strong electron-withdrawing groups. Instead, it possesses an electron-donating methoxy group. Consequently, the standard SNAr addition-elimination mechanism is highly unfavorable and would require extremely harsh conditions. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly on heterocyclic systems or when strong electron-withdrawing groups are absent. nih.govnih.gov However, for this specific compound, nucleophilic substitution at the chlorine-bearing carbon is not a facile process under typical laboratory conditions.

Metal-Catalyzed Transformations

The carbon-chlorine bond in this compound is a key site for metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govgre.ac.uk Reactions such as Suzuki-Miyaura, Heck, and Stille couplings proceed via a catalytic cycle that centrally involves oxidative addition and reductive elimination steps at a metal center, most commonly palladium. uwindsor.carsc.org

Oxidative addition is the initial, and often rate-determining, step in the catalytic cycle. uwindsor.ca It involves the insertion of a low-valent transition metal complex (e.g., Pd(0)) into the carbon-halogen bond of the aryl halide. This process increases the oxidation state and coordination number of the metal (e.g., Pd(0) to Pd(II)). libretexts.orgresearchgate.net

The reactivity of aryl halides towards oxidative addition follows the trend Ar-I > Ar-Br > Ar-Cl, corresponding to the bond dissociation energies. The C-Cl bond is the strongest and thus the least reactive. libretexts.org Consequently, the oxidative addition of aryl chlorides like this compound requires highly active catalysts. These are typically electron-rich metal centers, often achieved by using bulky, electron-donating ligands such as trialkylphosphines or N-heterocyclic carbenes (NHCs). uwindsor.calibretexts.org These "hot" ligands increase the electron density on the metal, making it more nucleophilic and facilitating its attack on the electrophilic carbon of the C-Cl bond. libretexts.org

Two primary mechanisms are considered for oxidative addition:

Concerted Mechanism: A three-centered transition state is involved where the C-Cl bond adds across the metal center in a single step. This is common for less polar substrates and is often favored with traditional phosphine (B1218219) ligands. libretexts.orgacs.org

Nucleophilic Displacement (SₙAr-like or Sₙ2-type): The metal center acts as a nucleophile, attacking the carbon atom and displacing the chloride ion in a more polar, stepwise fashion. acs.org DFT calculations have also suggested a pathway involving an anionic palladium intermediate where the aryl halide coordinates to the metal through the halogen atom. rsc.org

| Factor | Influence on Oxidative Addition of Aryl Chlorides | Example/Reason |

|---|---|---|

| Metal Center | More electron-rich metals are more reactive. | Pd(0) with electron-donating ligands is more effective. libretexts.org |

| Ligands | Bulky, electron-donating ligands accelerate the reaction. | Trialkylphosphines, N-heterocyclic carbenes (NHCs). uwindsor.ca |

| Substrate Electronics | Electron-withdrawing groups on the aryl chloride generally increase the rate. | Makes the carbon atom more electrophilic. libretexts.org |

| Mechanism | Can be concerted or stepwise depending on ligands and substrate. | Sterically demanding ligands may favor pathways via coordinatively unsaturated species. rsc.orgacs.org |

Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, two ligands from the metal coordination sphere (e.g., two aryl groups in a Suzuki coupling) are coupled together, and the C-C bond is formed. The metal is reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. researchgate.net

The rate of reductive elimination is influenced by several factors:

Electronic Effects: The reaction is generally accelerated by electron-donating substituents on the aryl groups being coupled. nih.goved.ac.uk However, studies on C-N coupling have shown that intermediates with electron-deficient aryl groups and electron-rich amido groups can also undergo rapid reductive elimination. acs.org

Steric Effects: Bulky ligands, particularly phosphines, can promote reductive elimination by creating steric crowding around the metal center, which is relieved upon elimination of the product. rsc.org

Ligand Dissociation: For some complexes, particularly those with bidentate ligands, dissociation of one of the ligand's binding sites may be required before reductive elimination can occur. acs.org

Additives: Lewis acids have been shown to dramatically accelerate reductive elimination in certain systems by binding to a remote site on a ligand, thereby altering the electronic properties of the complex. acs.org

For a diarylpalladium(II) intermediate derived from this compound, the rate of reductive elimination would depend on the nature of the second coupling partner and the ancillary ligands on the palladium center. The process is typically kinetically first-order and proceeds through a concerted, unimolecular pathway. rsc.org

C-H Activation Processes

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that involves the cleavage of a C-H bond followed by the formation of a new bond, typically a C-C or C-heteroatom bond. In the context of this compound, the presence of both a chloro and a methoxy substituent on one of the phenyl rings, in addition to the biphenyl linkage, offers multiple sites for potential C-H activation. The regioselectivity of such reactions is dictated by the directing effects of these functional groups and the nature of the catalyst employed.

The methoxy group (-OCH₃) at the 2-position is a strong ortho-, para-directing group due to its electron-donating nature through resonance. This would activate the C-H bonds at the ortho and para positions relative to it. However, the ortho positions are sterically hindered by the adjacent phenyl ring and the chloro group. The chloro group at the 3-position is a deactivating but ortho-, para-directing group. Its influence, combined with the methoxy group, creates a complex electronic and steric environment on the substituted phenyl ring.

Recent advancements in catalysis have enabled the functionalization of C-H bonds that are distal to the directing group. For instance, nitrile-directed meta-C-H activation of biaryl compounds has been achieved using a palladium-silver heterodimeric catalyst. nih.gov While this compound does not possess a nitrile group, this highlights the potential for activating specific C-H bonds through carefully designed catalytic systems.

The general mechanism for transition metal-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. nih.govyoutube.com In this process, the catalyst coordinates to a directing group on the substrate, followed by the cleavage of a nearby C-H bond with the assistance of a base. The resulting organometallic intermediate can then react with a coupling partner to form the desired product. The specific site of C-H activation on this compound would depend on the catalyst's ability to overcome the steric hindrance and electronic biases imposed by the substituents.

Table 1: Potential Sites for C-H Activation on this compound

| Position | Ring | Electronic Influence | Steric Hindrance | Likelihood of Activation |

|---|---|---|---|---|

| 4 | Substituted | Activated by -OCH₃ (para) | Moderate | Possible |

| 5 | Substituted | Activated by -Cl (para) | Low | Possible |

| 6 | Substituted | Activated by -OCH₃ (ortho) | High | Less likely |

| 2', 6' | Unsubstituted | Ortho | High | Less likely |

| 3', 5' | Unsubstituted | Meta | Low | Possible with specific catalysts |

Photochemical Reactivity of Biphenyl Systems

The photochemical behavior of biphenyl systems, particularly polychlorinated biphenyls (PCBs), has been extensively studied due to their environmental persistence. The introduction of a chromophore, such as the biphenyl system, allows for the absorption of ultraviolet (UV) light, leading to electronically excited states that can undergo various chemical reactions.

The primary photochemical process for chlorinated aromatic compounds like this compound is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. uws.ac.uk This process, known as photodechlorination, is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state. uws.ac.uk Subsequent intersystem crossing can lead to a triplet state, which is often the reactive species in photodechlorination reactions.

Upon cleavage of the C-Cl bond, a biphenyl radical and a chlorine radical are formed. In the presence of a hydrogen-donating solvent, the biphenyl radical can abstract a hydrogen atom to yield the dechlorinated product, 2-methoxy-1,1'-biphenyl.

General Photolysis Pathway:

Excitation: this compound + hν → [this compound]*

C-Cl Bond Cleavage: [this compound]* → 2-methoxy-1,1'-biphenyl radical + Cl•

Hydrogen Abstraction: 2-methoxy-1,1'-biphenyl radical + RH → 2-methoxy-1,1'-biphenyl + R•

Studies on various PCBs have shown that ortho-chlorine atoms are generally removed preferentially during photolysis. uws.ac.uk This suggests that for this compound, the cleavage of the C-Cl bond at the 3-position would be a favorable pathway. The presence of the electron-donating methoxy group may also influence the electronic distribution in the excited state, potentially affecting the rate and efficiency of the photodechlorination process.

The excited-state dynamics of biphenyl systems are characterized by changes in their geometry, particularly the torsional angle between the two phenyl rings. In the ground state, biphenyl and many of its derivatives are not planar, with a dihedral angle of around 42-44 degrees due to steric hindrance between the ortho-hydrogens. colostate.edu Upon excitation to the first excited singlet state (S₁), the molecule tends to adopt a more planar conformation. colostate.edu

This change in geometry is a crucial aspect of the excited-state relaxation pathway. The torsional motion of the two phenyl groups can influence the lifetime of the excited state and the efficiency of competing processes such as fluorescence, intersystem crossing, and photochemical reactions. colostate.edu For this compound, the substituents at the 2 and 3 positions will likely increase the steric hindrance to planarity in the ground state. However, the electronic effects of these substituents will also play a role in the nature of the excited state and its potential energy surface.

The relaxation from the excited state can occur through radiative (fluorescence) and non-radiative pathways. Non-radiative decay can involve internal conversion back to the ground state or intersystem crossing to the triplet state. As mentioned, the triplet state is often implicated in the photochemistry of chlorinated aromatics. The efficiency of these processes will be influenced by the solvent environment and the specific electronic and steric properties imparted by the chloro and methoxy groups.

Structure-Reactivity Relationship (SAR) Studies

Structure-reactivity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. For substituted biphenyls, the nature, number, and position of substituents significantly impact their chemical and photochemical behavior.

In the case of this compound, the following structural features are key to its reactivity:

Biphenyl Core: Provides the fundamental aromatic system and chromophore for photochemical reactions. The rotational freedom around the central C-C bond is a defining characteristic.

Chloro Substituent: The C-Cl bond is the most likely site for photochemical cleavage. Its position at the 3-position is meta to the biphenyl linkage. Studies on PCBs have shown that the position of chlorine atoms influences the rate of photodechlorination, with ortho-chlorines often being the most labile. nih.gov

Methoxy Substituent: The electron-donating methoxy group at the 2-position influences the electron density distribution of the aromatic rings, which can affect both C-H activation and photochemical processes. Its ortho position to the biphenyl linkage introduces significant steric hindrance, affecting the torsional angle between the rings. acs.org

The interplay between the electronic effects (electron-donating methoxy group and electron-withdrawing/directing chloro group) and steric effects (the bulky substituents at adjacent positions) will ultimately determine the reactivity of this compound. For example, the increased steric hindrance caused by the 2-methoxy group could lead to a larger dihedral angle in the ground state, which in turn could affect the absorption spectrum and excited-state dynamics.

Table 2: Comparison of Structural Features and Expected Reactivity

| Compound | Key Structural Features | Expected Reactivity Trends |

|---|---|---|

| Biphenyl | Unsubstituted | Lower photochemical reactivity towards dechlorination. |

| 3-Chlorobiphenyl (B164846) | Single chloro group at a meta position | Photochemically active, undergoes dechlorination. |

| 2-Methoxybiphenyl (B167064) | Methoxy group at an ortho position | Increased steric hindrance, potential for different C-H activation regioselectivity. |

| This compound | Adjacent chloro and methoxy groups | Complex interplay of steric and electronic effects. Photodechlorination is a likely pathway. C-H activation sites are influenced by both groups. |

Vii. Applications As Advanced Chemical Building Blocks

Utilization in Complex Organic Synthesis

There is no specific information available in the reviewed literature detailing the use of 3-Chloro-2-methoxy-1,1'-biphenyl for the synthesis of polycyclic aromatic compounds, as a direct precursor for advanced functional materials, or as a synthon for particular molecular architectures. General synthetic methods like Suzuki-Miyaura coupling are commonly used to create complex biphenyl (B1667301) derivatives and polycyclic structures, but specific examples starting from this compound are not documented in the search results. rsc.org

Design and Synthesis of Functional Molecular Systems

Photoactive Compounds and Photoinitiators

The search did not identify any studies where this compound is used in the synthesis of photoactive compounds or photoinitiators. While methoxy-substituted aromatic compounds can exhibit photoluminescent properties and various biphenyl derivatives have been investigated as photoinitiators, no data specifically links this compound to these applications. mdpi.comsigmaaldrich.comnih.govrsc.org The development of photoinitiators is a robust field, often focusing on structures that can undergo efficient bond cleavage or hydrogen abstraction upon irradiation to generate radicals. sigmaaldrich.com

Chiral Ligands and Catalysts (based on biphenyl scaffold)

The biphenyl scaffold is a cornerstone in the design of "privileged chiral ligands" for asymmetric catalysis due to its axial chirality. nih.govwiley.com The substituents at the ortho, meta, and para positions of the biphenyl rings are crucial for tuning the steric and electronic properties, which in turn control the efficiency and enantioselectivity of the catalyst. nih.gov It is conceivable that this compound could serve as a precursor or a building block for such ligands. The chlorine atom and methoxy (B1213986) group would impart specific electronic and steric characteristics to the ligand, influencing its coordination with a metal center and its interaction with substrates.

However, no specific research articles were found that explicitly report the synthesis or application of a chiral ligand or catalyst derived directly from this compound. The development of these catalysts is a highly active area of research, with a focus on creating diverse and adjustable ligand frameworks to suit various chemical transformations. nih.govresearchgate.net

The table below details general classes of biphenyl-based chiral ligands, for which a substituted biphenyl like this compound could theoretically be a precursor.

| Ligand Class | General Structure Motif | Potential Influence of Substituents |

| Phosphine (B1218219) Ligands | Biphenyl backbone with phosphine groups, e.g., BINAP | Substituents modify the electronic properties of the phosphorus atoms and the steric environment around the metal center. |

| Diol Ligands | Biphenyl backbone with hydroxyl groups, e.g., BIPOL | Substituents can influence the dihedral angle and the acidity of the hydroxyl groups, affecting catalytic activity. nih.gov |

| N-Heterocyclic Carbene (NHC) Ligands | Biphenyl scaffold fused or linked to NHC rings | Substituents on the biphenyl core dictate the steric bulk and electronic donation of the NHC ligand. |

Ligands for Transition Metal Chemistry

This compound serves as a crucial precursor in the synthesis of specialized phosphine ligands, which are instrumental in various transition metal-catalyzed reactions. The inherent structure of this biphenyl derivative provides a robust scaffold for creating ligands with tailored electronic and steric properties, essential for optimizing catalytic activity and selectivity.

The primary application of this compound in this context is its conversion into biaryl phosphine ligands. These ligands are a cornerstone of modern cross-coupling chemistry, particularly in reactions catalyzed by palladium. The synthesis of these ligands typically involves the introduction of a phosphine group, such as dicyclohexylphosphino or di-tert-butylphosphino, onto one of the phenyl rings of the biphenyl structure. General methods for preparing such ligands often involve the reaction of an arylmagnesium halide with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov

The substituents on the this compound backbone play a significant role in modulating the properties of the resulting phosphine ligand. The methoxy group, being an electron-donating group, enhances the electron density on the phosphorus atom of the ligand. This increased electron richness can facilitate the oxidative addition step in catalytic cycles, a key process in many cross-coupling reactions. orgsyn.org The strategic placement of the chloro and methoxy groups also contributes to the steric bulk of the ligand, which can influence the coordination geometry around the metal center and promote the desired reductive elimination step to form the final product.

Ligands derived from substituted biphenyl precursors are particularly effective in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Two of the most prominent examples are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

In Buchwald-Hartwig amination, these bulky and electron-rich phosphine ligands facilitate the coupling of aryl halides or triflates with amines to form C-N bonds. organic-chemistry.orgnih.govsigmaaldrich.com The development of diverse and highly active ligands has been critical to expanding the scope of this reaction to include a wide variety of substrates, including less reactive aryl chlorides. nih.govsigmaaldrich.com Similarly, in Suzuki-Miyaura coupling reactions, these ligands promote the efficient formation of C-C bonds between aryl halides and arylboronic acids. researchgate.netuwindsor.ca The stability and activity conferred by the biaryl phosphine scaffold are essential for achieving high yields and functional group tolerance in these transformations. sigmaaldrich.comuwindsor.ca

The effectiveness of catalyst systems using ligands derived from biphenyl scaffolds is highlighted by their ability to catalyze reactions with a broad range of substrates under relatively mild conditions. For instance, the BippyPhos/[Pd(cinnamyl)Cl]2 catalyst system has demonstrated an exceptionally broad scope in the Buchwald-Hartwig amination of various (hetero)aryl chlorides with a wide array of NH-containing partners. nih.gov

The following table summarizes the key aspects of transition metal-catalyzed reactions employing ligands structurally related to those derived from this compound.

| Reaction Type | Transition Metal | General Ligand Type | Substrates Coupled | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Bulky, electron-rich biaryl phosphines | Aryl halides/triflates and primary/secondary amines, amides, NH heterocycles | C-N |

| Suzuki-Miyaura Coupling | Palladium | Bulky, electron-rich biaryl phosphines | Aryl/vinyl halides and aryl/vinyl boronic acids or esters | C-C |

| C-H Arylation | Palladium | Biaryl phosphines | [1,1'-Biphenyl]-2-ols and chloroarenes | C-C |

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-2-methoxy-1,1'-biphenyl?

The synthesis of halogenated biphenyl derivatives typically involves cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a brominated aryl halide (e.g., 3-bromo-2-methoxybiphenyl) can react with a chlorinated boronic acid under palladium catalysis. Key optimization parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and reaction temperature (60–100°C). Post-synthesis purification often employs column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and electronic environments. Mass spectrometry (MS) via electron ionization (EI) or electrospray ionization (ESI) provides molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify functional groups like methoxy (-OCH₃) and C-Cl bonds. For crystalline samples, X-ray diffraction (XRD) using programs like SHELXL can resolve 3D structures .

Q. What are the primary environmental fate pathways for this compound?

Biphenyl derivatives generally volatilize from water, adsorb to soil/sediment, and undergo microbial biodegradation. Chlorinated substituents may slow degradation compared to unsubstituted biphenyl. Monitoring via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry can track degradation intermediates like hydroxylated metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioaccumulation data for halogenated biphenyl derivatives?

When experimental bioaccumulation data is limited, read-across approaches using structurally similar compounds (e.g., diisopropyl-1,1'-biphenyl) and Quantitative Structure-Activity Relationship (QSAR) models are recommended. For example, logP values and molecular weight can predict bioaccumulation potential. Experimental validation using fish or daphnia models under OECD guidelines ensures reliability .

Q. What experimental designs are optimal for studying microbial degradation of this compound?

Use microbial strains like Beijerinckia sp. B1, known for biphenyl degradation. Aerobic batch cultures with defined media (pH 7.0, 30°C) can track degradation kinetics. Metabolite profiling via HPLC or GC-MS identifies intermediates (e.g., dihydroxybiphenyls). Enzyme activity assays (e.g., meta-cleavage dioxygenases) confirm pathway involvement .

Q. How does the substitution pattern influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing Cl and electron-donating OCH₃ groups affect reaction rates and regioselectivity. Kinetic studies under varying temperatures and catalyst systems (e.g., Pd vs. Ni) can quantify steric/electronic effects. Computational modeling (DFT) predicts transition states and activation energies .

Q. What methodologies are recommended for assessing the ecotoxicological risks of this compound?

Use Predicted Environmental Concentrations (PECs) and Risk Quotients (RQs) based on solubility, volatility, and toxicity data. Acute/chronic toxicity tests with Daphnia magna or algae align with OECD protocols. For high hydrophobicity, consider passive dosing to maintain stable exposure concentrations .

Q. How can crystallographic data improve the design of this compound derivatives for material science?

Single-crystal XRD analysis (via SHELXL) reveals intermolecular interactions (e.g., π-π stacking, halogen bonding). These insights guide functionalization for desired properties (e.g., conductivity, luminescence). Thermal stability assessments (TGA/DSC) correlate structural features with material performance .

Q. Methodological Notes

- Synthetic Optimization : Screen ligands (e.g., BINAP) to enhance cross-coupling efficiency .

- Environmental Monitoring : Use solid-phase microextraction (SPME) for low-concentration detection in water/soil .

- Data Gaps : Apply read-across or in silico tools (e.g., EPI Suite) where experimental data is lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.